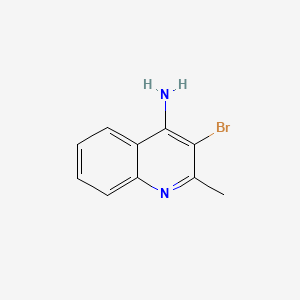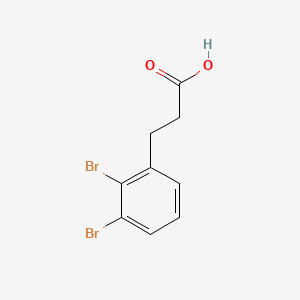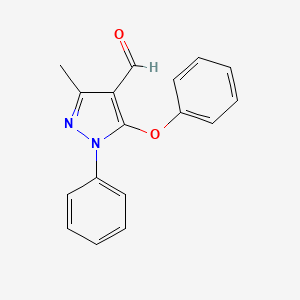
3-甲基-5-苯氧基-1-苯基-1H-吡唑-4-甲醛
描述
3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C17H14N2O2. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The structure of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde includes a pyrazole ring substituted with methyl, phenoxy, and phenyl groups, as well as an aldehyde functional group at the 4-position.
科学研究应用
3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which utilizes 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a starting material . The reaction conditions typically include the use of reagents such as phosphorus oxychloride and dimethylformamide, which facilitate the formation of the aldehyde group at the 4-position of the pyrazole ring.
Industrial Production Methods
Industrial production of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition, thereby enhancing the efficiency and scalability of the production.
化学反应分析
Types of Reactions
3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
作用机制
The mechanism of action of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing biological pathways.
相似化合物的比较
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-phenyl-1H-pyrazole-4-carboxaldehyde
Uniqueness
3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both phenoxy and phenyl groups, which enhance its lipophilicity and potential for diverse chemical modifications. This structural uniqueness allows for a broader range of applications in medicinal chemistry and organic synthesis compared to its similar counterparts.
属性
IUPAC Name |
3-methyl-5-phenoxy-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-13-16(12-20)17(21-15-10-6-3-7-11-15)19(18-13)14-8-4-2-5-9-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEYODGHGWCLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368123 | |
| Record name | 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30241-46-4 | |
| Record name | 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[4-(Diphenylmethyl)piperazin-1-yl]methyl]-N-methylbenzene-1,2-diamine](/img/structure/B1622172.png)

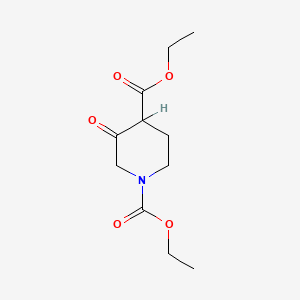
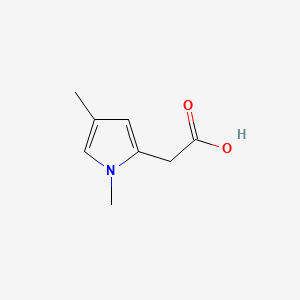

![N-[4-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-YL)phenyl]acrylamide](/img/structure/B1622179.png)


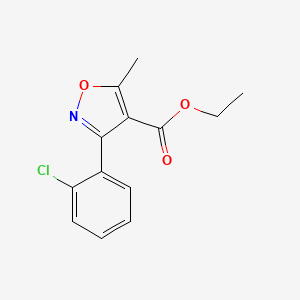

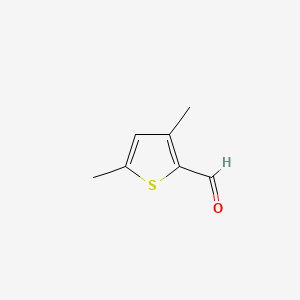
![Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate](/img/structure/B1622187.png)
